Apalutamide exerts its anti-cancer effect primarily by inhibiting AR signaling. [, , ] It achieves this by competitively binding to the ligand-binding domain of the AR, thereby preventing the binding of androgens like testosterone and dihydrotestosterone. [, , , ] This binding inhibition disrupts downstream AR signaling pathways that are essential for prostate cancer cell growth and survival. [, , ] Apalutamide's mechanism also involves preventing AR dimerization and nuclear internalization, further hindering its transcriptional activity. []
Apalutamide's primary application in scientific research is as a tool to investigate AR signaling pathways in prostate cancer. [, , , ] Researchers utilize apalutamide to:
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9